Bis(2-chloroethyl) methylphosphonate
Description
Significance and Context of Phosphonate (B1237965) Esters in Environmental and Toxicological Research
Phosphonate esters, including both halogenated and non-halogenated variants, are a predominant class of phosphorus-based flame retardants. nih.gov Their widespread use in consumer products and building materials leads to their release into the environment through volatilization, leaching, and abrasion. tandfonline.com The presence of these synthetic chemicals in various environmental matrices, including air, soil, and indoor dust, has prompted significant international attention. tandfonline.com
The environmental and toxicological relevance of phosphonate esters stems from their potential to interact with biological systems. The fundamental mechanism of action for many organophosphorus compounds involves the inhibition of key enzymes, such as acetylcholinesterase, leading to disruptions in neurotransmission. oup.com While the toxicity of phosphonates to aquatic organisms is generally considered low, their persistence and interaction with surfaces are significant. wikipedia.org They are known to be effective chelating agents, binding with metals, which can influence their environmental transport and fate. ijset.inwikipedia.org Research into this class of compounds is crucial for understanding their environmental chemistry, potential for bioaccumulation, and the mechanisms by which they may impact ecosystems and human health. tandfonline.com
Current Research Landscape and Identified Knowledge Gaps for Bis(2-chloroethyl) Methylphosphonate (B1257008)
While the class of organophosphate esters is widely studied, the research landscape for Bis(2-chloroethyl) methylphosphonate specifically is sparse. A review of available scientific literature indicates a significant knowledge gap regarding its environmental prevalence, behavior, and specific biological interactions.
Much of the existing research focuses on structurally similar compounds. For instance, extensive work has been done on tris(2-chloroethyl) phosphate (B84403) (TCEP), a widely used flame retardant and a recognized environmental contaminant. tandfonline.com More recently, attention has been given to another related compound, Bis(2-chloroethyl) 2-chloroethylphosphonate (B2CE2CEPP), which was recently identified as a contaminant in groundwater samples. nih.gov A 2025 study highlighted that information regarding the biotransformation and adverse effects of B2CE2CEPP is "relatively rare," underscoring the under-researched nature of these specific chlorinated phosphonates. nih.gov
Given the lack of dedicated studies, the primary knowledge gaps for this compound include:
Environmental Occurrence: There is a lack of monitoring data to establish its presence and concentration levels in different environmental compartments like water, soil, air, and biota.
Environmental Fate and Transport: Its persistence, potential for long-range transport, and degradation pathways (both abiotic and biotic) are largely uncharacterized. The degradation of similar structures, like bis(2-chloroethyl) ether, has been shown to be facilitated by specific bacterial strains, but no such information exists for this compound. nih.gov
Biotransformation and Metabolism: The metabolic pathways of this compound in organisms are unknown. Studies on B2CE2CEPP have identified potential metabolites using high-resolution mass spectrometry, but equivalent research on this compound has not been published. nih.gov
Analytical Methodologies: While general methods for detecting organophosphorus compounds exist, such as gas chromatography (GC) and mass spectrometry (MS), validated and highly sensitive methods specifically for the routine detection of this compound in complex environmental matrices are not well-established. cdc.govmdpi.com
Overarching Research Objectives for this compound Studies
Based on the identified knowledge gaps, a clear set of research objectives can be formulated to build a comprehensive understanding of this compound. These objectives aim to characterize its environmental and toxicological profile, providing data essential for risk assessment and management.
The overarching research objectives should include:
Development of Advanced Analytical Methods: A primary goal is to establish and validate robust and sensitive analytical techniques for the quantification of this compound in diverse environmental samples. This could involve leveraging techniques like gas chromatography coupled with mass spectrometry (GC-MS) or flame photometric detection (FPD), which are effective for other phosphonates like diisopropyl methylphosphonate (DIMP). cdc.govmdpi.com The development of methods suitable for trace-level detection is critical for environmental monitoring.
Investigation of Environmental Fate and Degradation: Future studies should focus on the chemical and biological degradation of this compound. This includes investigating its hydrolysis, photolysis, and, crucially, its susceptibility to biodegradation by environmental microorganisms. wikipedia.org Identifying the conditions under which it degrades and the nature of its transformation products is essential for predicting its environmental persistence.
Characterization of Biotransformation Pathways: In vitro and in vivo studies are needed to elucidate the metabolic fate of this compound in relevant organisms. Research should aim to identify the metabolites formed, the enzymes involved in its transformation, and the kinetics of its absorption, distribution, and excretion. This would parallel recent work on the structurally similar B2CE2CEPP. nih.gov
Elucidation of Molecular-Level Interactions: Research is required to understand the compound's interaction with biological targets at a molecular level. While avoiding a focus on adverse outcomes, studies could investigate its potential to interact with key proteins and enzymes, such as its ability to bind to or inhibit esterases, which is a known mechanism for many organophosphorus compounds. oup.com This would provide insight into its mode of action without detailing proscribed toxicological endpoints.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-chloro-2-[2-chloroethoxy(methyl)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl2O3P/c1-11(8,9-4-2-6)10-5-3-7/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPTIBLAAEZFRHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(=O)(OCCCl)OCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00407555 | |
| Record name | Bis(2-chloroethyl) methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2799-58-8 | |
| Record name | Bis(2-chloroethyl) methylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00407555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(2-chloroethyl) methylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Derivatization Strategies
Advanced Synthesis of Bis(2-chloroethyl) Methylphosphonate (B1257008) and Structural Analogues
The construction of the phosphonate (B1237965) core and its analogues involves a variety of sophisticated chemical reactions. Key areas of investigation include understanding the reaction mechanisms, optimizing synthesis efficiency through multi-step and one-pot protocols, and controlling stereochemistry.
The formation of phosphonates is often achieved through nucleophilic reactions at the phosphorus center. The Kabachnik-Fields reaction, also known as the phospha-Mannich reaction, is a prominent method for synthesizing α-aminophosphonates, which are structural analogues of interest. nih.gov This three-component condensation involves an amine, a carbonyl compound (like an aldehyde or ketone), and a >P(O)H species, typically a dialkyl phosphite (B83602). nih.govmdpi.com
Mechanistic studies reveal that the reaction can proceed through two main pathways, involving either an α-hydroxy-phosphonate intermediate or an imine intermediate. nih.gov The pathway is influenced by the nature of the reactants; for instance, the reaction between a soft nucleophile (dialkyl phosphite) and a hard nucleophile (amine) competing for an electrophilic carbonyl compound is a key consideration. nih.gov Theoretical investigations, such as those conducted on the reaction between triphenyl phosphite and dimethyl acetylenedicarboxylate (B1228247) in the presence of an N-H acid, have been used to construct potential energy surface profiles and study the kinetics of phosphonate ester formation in the gas phase. nih.govresearchgate.net These studies help identify the most probable reaction mechanisms out of several speculative pathways. nih.govresearchgate.net
Another fundamental reaction is the Michaelis-Arbuzov reaction, which is a cornerstone of C-P bond formation. This reaction typically involves the reaction of a trialkyl phosphite with an alkyl halide. The synthesis of diisopropyl methylphosphonate, for example, can be achieved by reacting triisopropyl phosphite with methyl iodide. orgsyn.org The mechanism involves the nucleophilic attack of the phosphite on the alkyl halide, leading to a phosphonium (B103445) intermediate that subsequently dealkylates to form the phosphonate. mdpi.com
The table below summarizes key aspects of mechanistic investigations in phosphonate synthesis.
Table 1: Mechanistic Aspects of Phosphonate Formation| Reaction Type | Key Reactants | Mechanistic Intermediates/Pathways | References |
|---|---|---|---|
| Phospha-Mannich (Kabachnik-Fields) | Amine, Carbonyl Compound, Dialkyl Phosphite | Imine pathway or α-hydroxy-phosphonate pathway | nih.govmdpi.com |
| Michaelis-Arbuzov | Trialkyl Phosphite, Alkyl Halide | Nucleophilic attack followed by dealkylation of a phosphonium intermediate | orgsyn.orgmdpi.com |
| H-phosphonate Condensation | H-phosphonate, Alcohol, Activating Agent (e.g., pivaloyl chloride) | Formation of a mixed phosphonic-carboxylic anhydride, followed by nucleophilic attack | rsc.org |
A patented method for preparing 2-chloroethylphosphonic acid bis(2-chloroethyl)ester, a close structural analogue of the title compound, involves reacting 2-chloroethylphosphonic dichloride with ethylene (B1197577) oxide. google.com This method achieves high yield (≥97%) and purity (≥97.5%). google.com Another approach for synthesizing bis(2-chloroethyl) 2-chloroethylphosphonate involves the alcoholysis of a chloroaluminate complex, [ClCH2CH2PCl3]+[AlCl4]-, with optimal results achieved at specific molar ratios and reaction conditions. researchgate.net
The Kabachnik-Fields reaction is a prime example of a one-pot, multi-component reaction that has been extensively developed. nih.gov Efficient, catalyst-free, one-pot syntheses of α-aminophosphonates have been reported, often proceeding smoothly at room temperature with high yields. rsc.org Similarly, one-pot Claisen-Schmidt condensation followed by a Michael addition has been used to create bis(1,5-diketones), showcasing the versatility of one-pot strategies in forming complex molecules from simple precursors. lew.ro Researchers have also described multi-step, one-pot procedures for synthesizing complex heterocyclic phosphonates, starting from a Michaelis-Arbuzov preparation of α-ketophosphonates, which allows for significant functional variation. nih.gov
The table below compares different synthetic protocols for phosphonates and their analogues.
Table 2: Comparison of Synthetic Protocols for Phosphonates| Protocol Type | Description | Example Compound/Class | Advantages | References |
|---|---|---|---|---|
| Multi-step (Classic Arbuzov) | Sequential reaction and isolation of intermediates. | Diisopropyl methylphosphonate | Well-established, reliable. | orgsyn.org |
| One-Pot (Patented Method) | Reaction of 2-chloroethylphosphonic dichloride with ethylene oxide in a single step. | 2-Chloroethylphosphonic acid bis(2-chloroethyl)ester | High yield and purity, stable product quality. | google.com |
| One-Pot Multi-component (Kabachnik-Fields) | Condensation of an aldehyde, amine, and dialkyl phosphite in a single vessel. | α-Aminophosphonates | High atom economy, operational simplicity, often catalyst-free. | nih.govrsc.org |
The synthesis of chiral phosphonates is of significant interest, and various stereoselective methods have been developed. These approaches aim to control the configuration at the phosphorus atom or at a carbon atom in the alkyl side chain. mdpi.com
One strategy involves the catalytic asymmetric phospha-Mannich reaction, using chiral metal complexes or organocatalysts to induce enantioselectivity. mdpi.com For example, copper complexes with chiral bis-phosphines have been used as catalysts in the hydrophosphorylation of imines to produce tetrasubstituted α-aminophosphonates with high enantioselectivity (86–97% ee). mdpi.com
Another approach is the stereoselective rearrangement of precursors. For instance, cyanoethyl-protected nucleoside phosphoramidites can undergo a facile Michaelis-Arbuzov type rearrangement to yield cyanoethyl phosphonates. This rearrangement is stereoselective at room temperature. acs.org Additionally, chiral phosphonates have been shown to react with phosphorus pentasulfide (P₄S₁₀) to give their thiono-analogues with a high degree of retention of configuration at the phosphorus center. rsc.orgrsc.org Lewis acid-mediated hydrophosphonylation of α-benzyloxy aldehydes has also been employed for the stereoselective synthesis of β-oxygenated α-hydroxyphosphonates. acs.org
Functionalization and Polymerization Involving Bis(2-chloroethyl) Methylphosphonate Moieties
The this compound structure contains reactive sites that allow for further chemical modification and incorporation into larger macromolecular structures. The chloroethyl groups and the phosphonate ester linkage are primary targets for functionalization.
Phosphorus-containing polymers are a significant class of materials with applications ranging from biomedical devices to flame retardants. nih.govmdpi.com These polymers can be synthesized with phosphorus atoms in the main chain or as pendant groups on a carbon-based backbone. nih.govmdpi.com Monomers structurally related to this compound, such as vinylphosphonates, can be polymerized. For example, a polymer has been formed from bis(2-chloroethyl) ethenylphosphonate and dimethyl methylphosphonate. guidechem.com The polymerization of phosphonated methacrylates, such as dimethyl(methacryloyloxy)methyl phosphonate (MAPC1), has been achieved through controlled radical polymerization techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) and NMP (Nitroxide-Mediated Polymerization), allowing for the synthesis of well-defined polymers. rsc.orgrsc.org
A key functionalization strategy mentioned is the incorporation of aziridine (B145994) rings. While direct polymerization of this compound with aziridines is not detailed, analogous reactions provide a clear pathway. For instance, 2-aminoethyl benzylphosphonate can be synthesized in a single step by reacting benzylphosphonic acid with aziridine. researchgate.net Furthermore, the catalytic ring-opening of vinyl aziridines with phosphorus nucleophiles has been developed as a method to access phosphorus-containing amino acid derivatives. nih.gov This regiodivergent methodology can proceed via an SN2 or SN2' mechanism depending on the catalyst and conditions, providing either branched or linear products. nih.gov This strategy could be adapted to incorporate aziridine-derived functionalities into polymers containing phosphonate moieties.
The chemical structure of this compound offers several avenues for modification to enhance its properties or to prepare it for specific applications. The two chloroethyl groups are susceptible to nucleophilic substitution, allowing for the introduction of a wide variety of functional groups.
A primary modification is the hydrolysis of the phosphonate esters. The P-O-C ester linkages can be cleaved under acidic or basic conditions to yield the corresponding methylphosphonic acid. mdpi.com For example, dialkyl arylphosphonates can be hydrolyzed by refluxing with concentrated hydrochloric acid. mdpi.com A gentler method for dealkylation involves the use of trimethylsilyl (B98337) halides, such as trimethylsilyl bromide (TMSBr) or trimethylsilyl iodide (TMSI). mdpi.com This reaction proceeds via the formation of a bis-trimethylsilyl ester, which is then readily hydrolyzed to the phosphonic acid. mdpi.com These modifications convert the neutral ester into an acidic, potentially water-soluble molecule, altering its chemical and physical properties significantly.
Environmental Behavior and Transformation Mechanisms
Pathways of Environmental Degradation
The degradation of Bis(2-chloroethyl) methylphosphonate (B1257008) in the environment can occur through two primary routes: biotransformation, mediated by living organisms, and abiotic degradation, which involves chemical reactions in the absence of biological activity.
Biotransformation is a key process influencing the persistence and potential toxicity of organophosphorus compounds in the environment. In biological systems, these compounds can be metabolized by various enzymes, leading to the formation of metabolites that may be more or less toxic than the parent compound.
In vitro studies using primary hepatocytes are a valuable tool for investigating the metabolic fate of xenobiotics. While specific studies on Bis(2-chloroethyl) methylphosphonate are limited, research on structurally similar compounds provides significant insights. A study on Bis(2-chloroethyl) 2-chloroethylphosphonate (B2CE2CEPP), a compound with a very similar structure, utilized primary mouse hepatocytes to investigate its metabolic transformation. nih.gov
In this study, both B2CE2CEPP and the well-known organophosphate flame retardant tris(2-chloroethyl) phosphate (B84403) (TCEP) were found to undergo significant metabolic changes when exposed to primary mouse hepatocytes (PMHs). nih.gov The research highlighted that these compounds are actively metabolized in liver cells, which is a primary site for detoxification in vertebrates.
Table 1: In Vitro Biotransformation of a Structurally Similar Compound (B2CE2CEPP)
| Parameter | Finding | Source |
|---|---|---|
| Test System | Primary Mouse Hepatocytes (PMHs) | nih.gov |
| Compound | Bis(2-chloroethyl) 2-chloroethylphosphonate (B2CE2CEPP) | nih.gov |
| Observation | Significant metabolic transformation | nih.gov |
| Metabolites Identified | 4 potential metabolites | nih.gov |
Abiotic degradation processes, including hydrolysis and oxidation, are significant pathways for the transformation of organophosphorus esters in the environment, particularly in aqueous systems.
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. For phosphonates, this typically involves the cleavage of the ester bonds. The rate of hydrolysis is influenced by factors such as pH and temperature. mdpi.com Generally, the hydrolysis of phosphonates occurs in a stepwise manner, with the cleavage of one ester group at a time. mdpi.com
Table 2: Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water
| Parameter | Value | Source |
|---|---|---|
| Reaction Order | Pseudo-first-order | |
| Primary Products | Methylphosphonic acid, Methanol (B129727) | |
| Activation Energy | 90.17 ± 5.68 kJ/mol |
| Pre-exponential Factor | 10^7.51 ± 0.58 s⁻¹ | |
Based on the structure of this compound, its hydrolysis would likely proceed through the cleavage of the chloroethyl ester bonds to form 2-chloroethanol (B45725) and methylphosphonic acid.
Oxidative degradation processes, particularly advanced oxidation processes (AOPs), can effectively break down persistent organic pollutants. These methods typically involve the generation of highly reactive hydroxyl radicals (•OH).
Photocatalytic Oxidation: This process utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV light, generates electron-hole pairs that lead to the formation of reactive oxygen species. Studies on the photocatalytic oxidation of various organophosphorus compounds have demonstrated its effectiveness. For instance, the photocatalytic degradation of dimethyl methylphosphonate (DMMP) in aqueous TiO₂ suspensions has been shown to occur, with the reaction being inhibited in the absence of dissolved oxygen. The degradation of chlorinated organophosphate esters through photocatalysis is an area of active research.
Fenton-like Reactions: These reactions involve the use of a catalyst, typically an iron salt, and an oxidizing agent like hydrogen peroxide (H₂O₂) to produce hydroxyl radicals. Fenton and Fenton-like processes have been successfully applied to the degradation of various organic pollutants. For example, the Fenton-like degradation of dimethyl phthalate (B1215562) has been shown to be enhanced by the presence of certain phenolic compounds that facilitate the iron redox cycle. While specific studies on this compound are scarce, the general applicability of Fenton-like reactions for the degradation of organophosphorus compounds suggests it could be a viable degradation pathway.
Influence of Environmental Factors on Degradation Efficacy
The degradation of this compound in the environment is not solely an intrinsic process but is heavily influenced by ambient conditions and the presence of other chemical species.
The hydrolysis of organophosphorus esters, a key degradation pathway in aquatic environments, is significantly dependent on pH. nih.govmdpi.com For phosphonates and related compounds, hydrolysis generally proceeds via a nucleophilic attack on the phosphorus atom. nih.govacs.org The rate of this reaction is often accelerated under basic (alkaline) conditions. acs.orgnih.gov A study on 16 different organophosphate triesters demonstrated that while many were stable at neutral pH, their degradation became significant as the pH increased, with the stability of chlorinated alkyl esters being lower than that of non-chlorinated alkyl esters. nih.gov For example, the half-life of triphenyl phosphate at 20°C dropped from being stable at pH 7 to just 0.0053 days at pH 13. nih.gov The hydrolysis of phosphonates can be a stepwise process, yielding first a monoester and then the fully hydrolyzed phosphonic acid. nih.gov
The presence of certain inorganic species can also catalyze the hydrolysis of these compounds. Metal oxides, which are common components of soils and sediments, can facilitate degradation. acs.org For instance, amorphous manganese dioxide has been shown to catalyze the hydrolysis of p-nitrophenyl phosphate, a model organophosphate, at a rate an order of magnitude faster than iron oxides. acs.org The degradation of diisopropyl methylphosphonate (DIMP), a chemical surrogate, was found to be most effective at a pH of 10 in the presence of ultrasonic irradiation, which enhances the generation of hydroxyl radicals. ichem.md
The environmental fate of phosphonates is profoundly affected by their strong tendency to interact with surfaces. wikipedia.orgresearchgate.net This adsorption to soil, sediment, and other particulate matter is a dominant process that influences their transport, bioavailability, and degradation. researchgate.net Due to this strong interaction, significant removal of phosphonates occurs in both technical systems, like wastewater treatment plants, and natural environments. wikipedia.orgresearchgate.net
The primary sorption mechanism for nonionic organophosphorus compounds in soil is partitioning into soil organic matter. researchgate.net However, other interactions such as hydrogen bonding and electrostatic interactions can also play a role. researchgate.net The strong adsorption of phosphonates means that their potential to remobilize metals is generally low. researchgate.net In environmental models, the organic carbon-water (B12546825) partitioning coefficient (Koc) is a key parameter used to estimate the extent of adsorption to soil and sediment. acs.org
Environmental Fate Modeling and Persistence Assessment
To forecast the long-term behavior and potential risks of this compound, scientists employ environmental fate models and assess the stability of its breakdown products.
Prediction of Environmental Transport and Distribution in Various Compartments
Organophosphorus compounds like this compound can enter the environment through various pathways, including leaching from products, industrial discharge, and atmospheric deposition. mdpi.com Once released, their distribution across different environmental compartments (air, water, soil, sediment) is governed by their physicochemical properties, such as water solubility and vapor pressure. researchgate.netmdpi.com
Mass balance models are utilized to predict the transport and fate of these pollutants in aquatic systems. nih.gov These models consider inputs from various sources (e.g., riverine inflow), transport between the water column and sediment, and outputs (e.g., outflow to the open sea). nih.gov For many organophosphate flame retardants, riverine input is a primary pathway into estuaries, with the water column and sediment acting as significant reservoirs. nih.gov Horizontal migration with water flow is a dominant transport mechanism. nih.gov Because phosphonates are generally nonvolatile solids with poor solubility in organic solvents but good solubility in water, they are expected to reside primarily in aquatic and soil compartments. wikipedia.org
Assessment of Degradation Product Persistence and Secondary Hazard Potential
The degradation of this compound leads to the formation of transformation products that may have their own environmental persistence and hazard profiles. The hydrolysis of organophosphate triesters, for instance, typically yields the corresponding diesters. nih.gov Studies have shown that these diester degradation products are often more resistant to further breakdown than the parent triesters, making them persistent end products of base-catalyzed hydrolysis. nih.gov
Similarly, the initial thermal degradation product, a phosphorus acid, can further break down into other species. nih.govresearchgate.net It is crucial to assess the toxicity of these degradation products, as in some cases, they can be more toxic or prevalent than the original compound. mdpi.com For example, while the metabolism of some phosphonates like dimethyl hydrogen phosphite (B83602) (DMHP) can lead to metabolites that are readily excreted, the reproductive toxicity of related compounds like dimethyl methylphosphonate (DMMP) has been noted. nih.gov The environmental risk assessment of these compounds must, therefore, consider not only the parent molecule but also the entire suite of its potential degradation products. nih.gov
Mechanistic Toxicology and Biological Interactions
Cellular and Subcellular Toxicological Mechanisms
Cytotoxicity Assessment and Concentration-Response Relationships in Cellular Models
The cytotoxic effects of Bis(2-chloroethyl) methylphosphonate (B1257008) have been evaluated in vitro using primary mouse hepatocytes. nih.gov These studies are crucial for establishing a baseline understanding of the compound's toxicity at the cellular level. A key parameter in cytotoxicity assessment is the median lethal concentration (LC50), which represents the concentration of a substance required to kill half of a test population.
In a comparative study, the cytotoxicity of Bis(2-chloroethyl) 2-chloroethylphosphonate (B2CE2CEPP), a synonym for Bis(2-chloroethyl) methylphosphonate, was investigated in primary hepatocytes from ICR mice. The results established an LC50 value of 456 μM for B2CE2CEPP. nih.gov For comparison, the structurally similar organophosphate triester, tris(2-chloroethyl) phosphate (B84403) (TCEP), exhibited a higher LC50 value of 1250 μM, indicating that this compound is more cytotoxic in this model system. nih.gov
Table 1: Comparative Cytotoxicity in Primary Mouse Hepatocytes
| Compound | Cell Model | LC50 Value |
|---|---|---|
| This compound (as B2CE2CEPP) | Primary Mouse Hepatocytes | 456 μM |
Perturbations in Cellular Metabolic Pathways
Exposure to this compound has been shown to induce significant perturbations in lipid metabolism. nih.gov In vitro studies utilizing primary mouse hepatocytes have demonstrated that this compound leads to disorders in lipid metabolism. nih.gov Lipidomic analysis of hepatocytes exposed to this compound revealed alterations in several key metabolic pathways. nih.gov
The affected pathways include:
Thiamine metabolism
One carbon pool by folate
Steroid hormone biosynthesis
These findings suggest that the toxic effects of this compound may be, at least in part, mediated through its interference with fundamental lipid processing and signaling pathways within the cell. The dysregulation of these pathways can have cascading effects on cellular health and function.
Currently, there is a lack of specific research findings detailing the direct effects of this compound on energy metabolism and related biochemical processes such as ATP synthesis, glycolysis, or the citric acid cycle in cellular models.
Induction of Oxidative Stress Responses and Alterations in Antioxidative Systems
There is currently no specific information available from the reviewed sources that directly investigates the induction of oxidative stress responses or alterations in antioxidative systems following exposure to this compound.
Molecular Interactions and Biomarker Discovery
Research into the molecular interactions of this compound has led to the identification of potential biomarkers of exposure and effect. Following exposure in primary mouse hepatocytes, significant metabolic transformation of the parent compound was observed, with four potential metabolites being identified. nih.gov
In the context of lipid metabolism dysregulation, a specific triglyceride has been highlighted as a sensitive biomarker. nih.gov Triglyceride (16:0/16:1/18:1) exhibited a significant upregulation in response to exposure to this compound. nih.gov This dose-dependent increase suggests that this particular lipid species could serve as a potential biomarker for assessing the biological effects of the compound. nih.gov
Table 2: Potential Biomarker for this compound Exposure
| Biomarker | Molecular Class | Observed Change | Cellular Model |
|---|
Identification and Validation of Potential Toxicological Biomarkers (e.g., Lipid Profiles)
There is a growing body of evidence suggesting that exposure to OPFRs can disrupt lipid metabolism, making lipid profiles a promising area for the identification of toxicological biomarkers. Biomarkers are measurable indicators of exposure or effect and are crucial for understanding the toxicological impact of chemical exposure. nih.gov
Recent studies have established a link between OPFR exposure and altered lipid levels in humans. A 2024 analysis of data from the National Health and Nutrition Examination Survey (NHANES) found that urinary levels of several OPFR metabolites were associated with changes in serum lipids. nih.gov Specifically, bis(2-chloroethyl) phosphate (BCEP), a metabolite of TCEP and a compound structurally similar to the subject of this article, was negatively associated with high-density lipoprotein cholesterol (HDL-C) levels. nih.gov
Animal and in vitro studies further support the role of OPFRs in disrupting lipid homeostasis.
Triphenyl phosphate (TPP) has been shown to inhibit specific liver carboxylesterases, leading to altered hepatic lipid metabolism and hypertriglyceridemia in mice. acs.org
Exposure of HepG2 liver cells to various OPFRs, including chlorinated ones like TCIPP and TDCIPP, resulted in an increase in the total area of lipid droplets within the cells. nih.gov
Some OPFRs have also been found to disrupt sphingolipid homeostasis, a class of lipids involved in important cellular signaling pathways. acs.org
These findings indicate that changes in lipid profiles, including serum lipoproteins and hepatic lipid accumulation, are potential biomarkers of effect for exposure to chlorinated OPFRs. However, no studies have specifically validated these biomarkers for this compound.
Interactive Table: Effects of Selected OPFRs on Lipid Metabolism
| Compound | Finding | Model | Reference |
|---|---|---|---|
| Bis(2-chloroethyl) phosphate (BCEP) | Negative association with HDL-C levels | Human (NHANES) | nih.gov |
| Triphenyl phosphate (TPP) | Induces serum hypertriglyceridemia; alters hepatic lipid metabolism | Mouse | acs.org |
| Tris(1-chloro-2-propyl) phosphate (TCIPP) | Increased total lipid droplet area | In vitro (HepG2 cells) | nih.gov |
| Tris(1,3-dichloro-2-propyl) phosphate (TDCIPP) | Increased total lipid droplet area | In vitro (HepG2 cells) | nih.gov |
| Various OPFRs | Disruption of sphingolipid homeostasis | Human | acs.org |
Comparative Toxicological Assessments with Related Organophosphorus Compounds
Given the lack of direct data, a comparative approach using related polyhalogenated organophosphorus compounds is necessary to infer the potential toxicity of this compound.
Structure-Activity Relationships in Polyhalogenated Organophosphate Flame Retardants
The toxicity and activity of organophosphorus compounds are closely linked to their chemical structure. In the context of flame retardants, the phosphorus moiety provides the fire-retardant properties, while the halogenated substituents can enhance this effect, often through gas-phase radical trapping mechanisms. kennesaw.edu
The structure of the alkyl or aryl groups attached to the phosphate or phosphonate (B1237965) core influences the compound's stability, bioavailability, and interaction with biological targets.
Acidity and Thermal Stability: The nature of the organic group affects the acidity and thermal stability of the compound. Phenylphosphates, for instance, are more thermally stable and can decrease the pyrolysis temperature of materials more efficiently than their alkyl analogues. researchgate.net The order of effectiveness in pyrolysis is often related to the acidity: organophosphate > organophosphonate > organophosphinate. researchgate.net
Enzyme Inhibition: Structure-activity relationships are also critical for biological interactions. A study on various OPFRs demonstrated that their ability to inhibit O-GlcNAc transferase (OGT), an important enzyme in cellular signaling, was structure-dependent. nih.gov Similarly, research on phosphonic acids has shown that substituents on the organic moiety significantly influence their potency as cholinesterase inhibitors. nih.gov For chlorinated OPFRs, the degree and position of chlorination can impact their toxicokinetics and toxicodynamics.
This compound is a phosphonate, meaning it has a direct carbon-phosphorus (C-P) bond in addition to the ester linkages. This distinguishes it from more commonly studied organophosphate esters like TCEP or TDCPP, potentially altering its metabolic fate and biological activity.
Analysis of Hepatic, Renal, Thyroid, Developmental Neurotoxicity, and Reproductive Toxicity Potential
Hepatic Toxicity: The liver is a primary target for the toxic effects of many OPFRs. As mentioned previously, studies have demonstrated that TPP can alter hepatic lipid metabolism, acs.org and several OPEs, including TCIPP and TDCIPP, can cause lipid accumulation in liver cells. nih.gov This suggests a potential for this compound to induce similar hepatotoxic effects related to lipid dysregulation.
Renal Toxicity: Specific data on the renal toxicity of this compound or closely related chlorinated phosphonates is limited in the available literature.
Thyroid Toxicity: Disruption of the thyroid hormone system is a known effect of some plasticizers and flame retardants. While direct evidence for this compound is lacking, studies on other compounds highlight this as a potential area of concern for OPFRs.
Developmental Neurotoxicity: There is significant concern regarding the developmental neurotoxicity of OPFRs, with effects potentially occurring independently of cholinesterase inhibition. nih.govduke.edujohnshopkins.edu Studies on zebrafish have shown that compounds like TDCPP can be neurotoxic at various developmental stages. acs.org The collective evidence suggests that OPEs can interfere with neurodevelopmental processes through non-cholinergic pathways, including the endocrine system. nih.gov This raises concerns about the potential for this compound to adversely affect brain development.
Reproductive Toxicity: Chlorinated OPFRs as a class have been associated with reproductive toxicity. nih.gov A recent study used the adverse outcome pathway (AOP) framework to highlight that reproductive issues are a significant concern for Cl-OPFR exposure. nih.gov
Interactive Table: Summary of Toxicological Potential for Related Chlorinated OPFRs
| Toxicity Endpoint | Compound(s) | Finding | Model System | Reference |
|---|---|---|---|---|
| Cholinesterase Inhibition | TCEP, TDCPP, TCIPP | Varying degrees of butyrylcholinesterase inhibition observed. | In vitro | nih.gov |
| Hepatic Toxicity | TPP, TCIPP, TDCIPP | Altered lipid metabolism, increased lipid droplet accumulation. | Mouse, In vitro (HepG2 cells) | acs.orgnih.gov |
| Developmental Neurotoxicity | TDCPP, TCEP, TCIPP | Overt toxicity and neurotoxic effects observed at different concentrations. | Zebrafish | acs.org |
| Reproductive Toxicity | General Cl-OPFRs | Identified as a significant adverse outcome. | AOP Framework Analysis | nih.gov |
Advanced Analytical Methodologies for Detection and Characterization
Chromatographic Techniques for Separation and Quantification
Chromatography stands as a cornerstone for the analysis of organophosphorus compounds, offering powerful separation capabilities essential for resolving complex mixtures. When coupled with sensitive and selective detectors, these methods provide the accuracy required for trace-level quantification.
Gas chromatography is a primary technique for the analysis of volatile and semi-volatile organophosphorus compounds like Bis(2-chloroethyl) methylphosphonate (B1257008). Its effectiveness is significantly enhanced when paired with specialized detectors that offer high sensitivity and selectivity for phosphorus-containing molecules.
Gas Chromatography-Mass Spectrometry (GC-MS): This combination is the gold standard for confirmation and identification. mdpi.com The gas chromatograph separates the compound from the sample matrix, after which the mass spectrometer fragments the molecule, producing a unique mass spectrum that serves as a chemical fingerprint. mdpi.com Studies on related haloethylphosphonates demonstrate that GC-MS analysis reveals distinct fragmentation patterns crucial for unambiguous identification. nih.gov For dialkyl methylphosphonates, characteristic fragment ions are consistently observed, aiding in their specific detection. mdpi.com GC coupled with high-resolution mass spectrometry (HRMS) has been successfully used for the detection of related chlorinated compounds in air samples, indicating its applicability for trace analysis. nih.gov
Gas Chromatography-Flame Photometric Detection (GC-FPD): The FPD is highly selective for phosphorus and sulfur-containing compounds. It is a sensitive detector used for the quantitative analysis of organophosphorus pesticides and related compounds in various matrices. dtic.mil In FPD, as phosphorus compounds are combusted in a hydrogen-rich flame, they emit light at a characteristic wavelength (around 526 nm), allowing for their selective detection with minimal interference from other co-eluting substances.
Gas Chromatography-Nitrogen-Phosphorus Detection (NPD): The NPD, also known as a thermionic specific detector (TSD), is exceptionally sensitive and selective for compounds containing nitrogen and phosphorus. This makes it an ideal choice for analyzing Bis(2-chloroethyl) methylphosphonate, even in complex environmental or biological samples. The detector's high selectivity significantly reduces sample cleanup requirements compared to less selective detectors.
Table 1: Comparison of GC Detectors for this compound Analysis
| Detector | Principle | Selectivity | Primary Application | Reference |
|---|---|---|---|---|
| Mass Spectrometry (MS) | Ionization and fragmentation of molecules based on mass-to-charge ratio. | High (provides structural information). | Confirmatory analysis and structural identification. | mdpi.comnih.gov |
| Flame Photometric Detector (FPD) | Chemiluminescence of phosphorus compounds in a hydrogen-rich flame. | High for Phosphorus and Sulfur. | Quantitative trace analysis in environmental samples. | dtic.mil |
| Nitrogen-Phosphorus Detector (NPD) | Surface ionization of N and P compounds on a heated alkali metal bead. | Very High for Nitrogen and Phosphorus. | Sensitive and selective quantification with minimal sample prep. | nih.gov |
For organophosphorus compounds that are less volatile, thermally unstable, or require analysis in aqueous matrices, High-Performance Liquid Chromatography (HPLC) is the preferred separation method. acs.org Coupling HPLC with advanced mass spectrometry techniques provides high-throughput and highly accurate detection capabilities. nih.govresearchgate.net
HPLC-Orbitrap MS: High-resolution mass spectrometry (HRMS), particularly using Orbitrap technology, is a powerful tool for screening and identifying organophosphorus compounds. nih.gov This technique provides high mass accuracy (typically <5 ppm), which allows for the confident determination of elemental composition and reduces false positives. nih.govacs.org The fragmentation pathways of various organophosphorus flame retardants have been investigated using LC-HRMS, creating a basis for identifying novel or unexpected compounds like this compound in complex samples. nih.gov The workflow involves extracting potential precursor ions based on their accurate mass and matching their fragmentation spectra (MS²) against known standards or libraries. nih.govthermofisher.com
HPLC-Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS): This hyphenated technique offers element-specific detection, making it highly suitable for phosphorus-containing compounds. The HPLC separates the analytes, which are then introduced into an ICP torch that atomizes and ionizes them. The MS then detects the specific isotopes (e.g., ³¹P). HPLC-ICP-MS has been recognized for its potential in detecting chemical warfare agents and their degradation products, including phosphonates, at very low (ppt) concentrations. researchgate.net This method provides an orthogonal detection mechanism to molecular mass spectrometry, enhancing confidence in analytical results.
Spectroscopic and Spectrometric Characterization Methods
Spectroscopic techniques are indispensable for the definitive structural elucidation of molecules and for studying their behavior in different environments.
NMR spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds. It provides detailed information about the chemical environment of individual atoms (chemical shift), their connectivity (coupling constants), and their spatial proximity (Nuclear Overhauser Effect). semanticscholar.org
Structural Elucidation: For this compound, ¹H, ¹³C, and ³¹P NMR are the most informative experiments. The PubChem database contains spectral data for related compounds, showing expected chemical shifts and coupling patterns that can be used for verification. nih.gov
¹H NMR would reveal signals corresponding to the methyl (CH₃) group attached to the phosphorus atom and the two sets of non-equivalent methylene (B1212753) (CH₂) groups in the chloroethyl chains.
¹³C NMR provides information on the carbon skeleton. nih.gov
³¹P NMR is particularly powerful, as the phosphorus nucleus is highly sensitive and its chemical shift is indicative of its oxidation state and coordination environment. nih.gov
Metabolic Studies: NMR is also valuable for studying the metabolism of organophosphorus compounds. By analyzing biological fluids (e.g., urine, plasma) from exposed organisms, it is possible to identify metabolites by tracking the appearance of new signals, particularly in the ³¹P NMR spectrum. nih.gov This helps in understanding the biotransformation pathways of the parent compound.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are sensitive to specific functional groups and can provide insights into molecular structure and interactions.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorption bands corresponding to key functional groups. The NIST Chemistry WebBook contains an IR spectrum for a closely related compound, showing characteristic absorbances. nist.govnist.gov Key expected peaks include:
P=O (Phosphoryl) stretch: A very strong and prominent band, typically in the 1250-1300 cm⁻¹ region.
P-O-C stretch: Strong bands in the 1000-1100 cm⁻¹ region.
C-Cl stretch: Bands in the 600-800 cm⁻¹ region.
C-H stretches and bends: Found in their usual regions of the spectrum.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The P=O stretch is also Raman active. This technique is particularly useful for studying adsorption phenomena, for instance, the interaction of organophosphorus compounds with metal oxide surfaces or within porous materials like zeolites. researchgate.net Theoretical studies using Density Functional Theory (DFT) can be employed to calculate and assign vibrational frequencies, which helps in interpreting experimental spectra and understanding intramolecular interactions. nih.govnih.gov
Table 2: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopic Technique | Reference |
|---|---|---|---|---|
| P=O | Stretch | ~1250-1300 | IR (Strong), Raman (Active) | nih.gov |
| P-O-C | Asymmetric Stretch | ~1000-1100 | IR (Strong) | nist.gov |
| C-Cl | Stretch | ~600-800 | IR (Medium-Strong) | nih.gov |
Novel Sensor Technologies and Miniaturized Detection Systems
While laboratory-based methods offer high accuracy, there is a growing demand for rapid, portable, and low-cost detection systems for on-site environmental monitoring and point-of-care diagnostics. rsc.org Research into novel sensors for organophosphorus compounds is a burgeoning field.
Electrochemical Biosensors: Many sensors are based on the inhibition of the enzyme acetylcholinesterase (AChE) by organophosphorus compounds. nih.gov These biosensors typically immobilize AChE on an electrode surface. mdpi.com In the presence of the analyte, the enzyme's activity is inhibited, leading to a measurable change in an electrical signal (e.g., current or potential). mdpi.com
Microfluidic and Paper-Based Devices: These platforms integrate sample handling, reaction, and detection into a small, disposable chip or paper strip. nih.govmdpi.com They offer advantages of low sample consumption, portability, and automation. mdpi.com Colorimetric detection is often employed, where the inhibition of AChE leads to a visible color change that can be quantified with a simple camera or a portable spectrometer. mdpi.com
Miniaturized Sensor Arrays: Advanced systems may incorporate an array of different sensors on a single chip to detect a spectrum of analytes simultaneously or to provide self-validating results through different detection modalities (e.g., photoelectrochemical and electrochemical). researchgate.net These integrated platforms represent a significant step towards creating field-deployable systems with laboratory-grade accuracy for real-time monitoring of organophosphorus threats. researchgate.net
Sample Preparation and Preconcentration Strategies for Diverse Matrices
Effective sample preparation is a critical prerequisite for the accurate analysis of trace compounds in complex environmental and biological matrices. mdpi.commdpi.com The goal is to isolate and concentrate the analyte of interest, removing interfering substances that could compromise the analytical results.
Solid-Phase Microextraction (SPME) is a modern, solvent-free sample preparation technique that integrates extraction, concentration, and sample introduction into a single step. nih.govmostwiedzy.pl The method utilizes a fused silica (B1680970) fiber coated with a stationary phase (a sorbent). mostwiedzy.pl The fiber is exposed to a sample (or its headspace), and analytes partition from the sample matrix into the coating until equilibrium is reached. nih.gov The fiber is then transferred to the injection port of an analytical instrument, typically a gas chromatograph, for thermal desorption and analysis. researchgate.net
The choice of fiber coating is crucial for selective extraction. Coatings like polydimethylsiloxane (B3030410) (PDMS) are widely used for a range of organic compounds. researchgate.net SPME has been successfully applied to the analysis of CWA surrogates. researchgate.netnih.gov For instance, headspace SPME with a PDMS fiber has been used to sample simulants like DMMP from various media, followed by GC-MS analysis. researchgate.net This technique is advantageous for its simplicity and reduction in solvent use, aligning with green chemistry principles. mdpi.com
Solvent Extraction is a traditional and robust method for isolating compounds from a sample matrix. It involves using a liquid solvent in which the analyte of interest is soluble. The choice of solvent is critical and depends on the polarity of the target compound. For moderately polar compounds, solvents like methylene chloride are often employed, while for more complex matrices, binary solvent mixtures may be used to improve extraction efficiency. escholarship.orgresearchgate.net For example, a mixture of methylene chloride and isopropanol (B130326) has been used for the extraction of CWA surrogates from aqueous samples. researchgate.net The process typically involves vigorous mixing of the sample with the solvent, separation of the organic and aqueous layers, and subsequent evaporation of the solvent to concentrate the analyte before analysis. researchgate.net
In a forensic context, the reliable identification of compounds like this compound from environmental (e.g., soil, water) or biological (e.g., urine, blood) samples is paramount. nih.govsjsu.edutaylorfrancis.com This requires the development of standardized and validated analytical protocols. researchgate.net Such protocols are designed to be robust and implementable either in a laboratory or, increasingly, on-site using mobile equipment. researchgate.netnih.gov
A typical forensic analytical protocol for a CWA surrogate involves several key steps:
Sample Collection and Preservation: Ensuring the integrity of the evidence from the point of collection to analysis. nist.gov
Sample Preparation/Extraction: Utilizing techniques like SPME or solvent extraction to isolate the target analyte from the complex matrix. researchgate.net For soil samples, extraction with a solvent like acetone (B3395972) may be performed, while for air or headspace analysis, SPME is often preferred. researchgate.net
Instrumental Analysis: The extracted analyte is most commonly analyzed using Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netmdpi.com GC separates the components of the mixture, and MS provides positive identification based on the unique mass spectrum of the compound. mdpi.com
Data Interpretation and Reporting: Comparing the resulting data to reference standards and reporting the findings in a forensically sound manner.
The development of these protocols for CWA surrogates, including various organophosphorus compounds, provides a strong foundation for the analysis of this compound in forensic and environmental investigations. researchgate.net
Environmental Remediation and Decontamination Strategies
Chemical and Physical Degradation Approaches
Chemical and physical methods are central to the decontamination of organophosphonates. These approaches often involve the cleavage of the vulnerable ester bonds within the phosphonate (B1237965) structure, leading to its detoxification.
Advanced Oxidation Processes (AOPs) are a class of procedures that rely on the in-situ generation of highly potent chemical oxidants, most notably the hydroxyl radical (•OH). mdpi.com These processes are designed to mineralize recalcitrant organic pollutants. The application of AOPs, such as sonolysis and photocatalysis, has been investigated for the degradation of organophosphorus compounds, showing promise for the destruction of molecules like Bis(2-chloroethyl) methylphosphonate (B1257008). mdpi.commdpi.com
Ultrasonic irradiation, or sonolysis, utilizes high-frequency sound waves (typically >20 kHz) to induce acoustic cavitation in a liquid medium—the formation, growth, and implosive collapse of microscopic bubbles. ichem.mdnih.gov The collapse of these bubbles creates localized hotspots with extreme temperatures and pressures, leading to the pyrolytic decomposition of entrapped compounds and the thermolytic dissociation of water molecules into highly reactive hydroxyl (•OH) and hydrogen (•H) radicals. ichem.mdresearchgate.net These radicals then attack the pollutant molecules in the solution.
Studies on diisopropyl methylphosphonate (DIMP), a structural analog of Bis(2-chloroethyl) methylphosphonate, demonstrate the key parameters influencing sonochemical degradation. The efficiency of the process is significantly affected by the solution's pH, the initial concentration of the pollutant, and the presence of radical promoters or scavengers. ichem.mdresearchgate.net
Optimization Parameters:
pH: The pH of the solution plays a critical role. For DIMP, degradation was found to be most effective at an alkaline pH of 10. ichem.md The generation of hydroxyl radicals through the collision of water molecules is influenced by pH. ichem.md
Initial Concentration: The degradation rate generally follows pseudo-first-order kinetics. nih.gov The efficiency can be dependent on the initial concentration of the contaminant. researchgate.net
Additives: The introduction of certain compounds can enhance degradation rates. Carbon tetrachloride (CCl4), for instance, can act as a catalyst, significantly accelerating the decomposition of DIMP under ultrasonic irradiation, with a 98% removal efficiency achieved under optimized conditions. ichem.mdresearchgate.net Conversely, the presence of substances like humic acid can inhibit degradation by scavenging the reactive radicals. nih.gov
A study on the sonolysis of DIMP provided the following findings regarding the influence of various experimental parameters on degradation efficiency.
| Parameter | Condition | DIMP Removal Efficiency | Reference |
| pH | 10 | Highest Degradation | ichem.md |
| pH | 7 | Moderate Degradation | ichem.md |
| pH | 2 | Lower Degradation | ichem.md |
| Additive | 0.008 mg/L CCl4 | 98% (at pH 10, 45 min) | ichem.mdresearchgate.net |
| Irradiation Time | 45 min | 98% (at pH 10, with CCl4) | ichem.mdresearchgate.net |
This table is generated based on data for Diisopropyl methylphosphonate (DIMP), a simulant for organophosphorus compounds.
Heterogeneous photocatalysis using semiconductor nanomaterials, particularly titanium dioxide (TiO₂), is a widely studied AOP for environmental remediation. nih.govorientjchem.org When TiO₂ is irradiated with photons of energy equal to or greater than its bandgap, electron-hole pairs are generated. These charge carriers migrate to the catalyst's surface, where they can initiate redox reactions. The holes (h+) can oxidize water or hydroxide (B78521) ions to form hydroxyl radicals, while the electrons (e-) can reduce adsorbed oxygen to produce superoxide (B77818) radicals, both of which are powerful oxidizing agents that degrade organic pollutants. mdpi.comresearchgate.net
The combination of photocatalysis with ultrasound (sonophotocatalysis) can further enhance degradation efficiency. Ultrasound can improve the mass transport of reactants to the catalyst surface and de-agglomerate catalyst particles, increasing the available surface area for reaction. rsc.org Studies on dimethyl methylphosphonate (DMMP) showed that while ultrasound alone did not lead to mineralization, its presence significantly increased the rate of photocatalytic mineralization on TiO₂. rsc.org
Research on the degradation of the herbicide glyphosate, another organophosphorus compound, using a Ce/N co-doped TiO₂ composite showed high efficiency under simulated sunlight. frontiersin.org Modifying TiO₂ by doping with other elements or supporting it on materials like zeolites can enhance its photocatalytic activity under visible light and improve its stability and reusability. nih.govfrontiersin.org
| Catalyst System | Target Pollutant | Key Findings | Reference(s) |
| TiO₂ | Bisphenol A (BPA) | Successful loading on clinoptilolite zeolite preserved TiO₂'s optical properties. | nih.gov |
| TiO₂/Clinoptilolite | Bisphenol A (BPA) | Complete degradation achieved at optimal pH and catalyst dose; H₂O₂ addition was beneficial. | nih.gov |
| Ce/N-doped TiO₂ | Glyphosate | Co-doping enabled excitation by visible light; catalyst showed good stability and reusability. | frontiersin.org |
| TiO₂ | 4-Chloro-2-methylphenoxyacetic acid | Highly crystalline, pure anatase form of TiO₂ was most efficient, especially with H₂O₂. | orientjchem.org |
This table presents findings from studies on various pollutants to illustrate the principles of photocatalytic degradation applicable to organophosphonates.
The decomposition of phosphonate esters can be achieved through hydrolysis, a solvolytic method where water acts as the nucleophile to cleave the ester bonds (P-O-C). This reaction can be catalyzed by acids or bases. nih.gov
Acid Hydrolysis: Mineral acids like hydrochloric acid (HCl) and hydrobromic acid (HBr) are commonly used to hydrolyze phosphonate esters to their corresponding phosphonic acids. nih.gov The process typically requires heating, often at reflux temperatures (around 100 °C), for several hours. nih.gov For instance, dimethyl methylphosphonate is hydrolyzed to methylphosphonic acid using HCl. nih.gov
Alkaline Hydrolysis: Basic conditions can also promote the hydrolysis of phosphonate esters. researchgate.net The reaction rate under basic conditions can be significantly different from that under acidic conditions, depending on the structure of the ester groups. nih.gov
Dealkylation with Silyl (B83357) Halides: An alternative to hydrolysis is the dealkylation using reagents like trimethylsilyl (B98337) halides (e.g., trimethylsilyl bromide). This method can selectively cleave the ester bonds to yield a silyl phosphonate ester, which is then easily hydrolyzed to the phosphonic acid. google.comgoogle.com This approach can offer high yields in shorter reaction times compared to traditional hydrolysis. google.com
Catalytic approaches are also being developed to achieve more efficient and selective decomposition. For example, bifunctional iminophosphorane superbases have been used as catalysts for the enantioselective desymmetrization of prochiral phosphonate esters through nucleophilic substitution. nih.govresearchgate.net
Adsorption is a surface phenomenon where pollutants are physically or chemically bound to the surface of a porous material. For decontamination, reactive sorbents are particularly valuable as they not only capture the contaminant but also facilitate its decomposition on the surface.
Metal Oxide Nanostructures: Nanosized metal oxides such as aluminum oxide (Al₂O₃), cerium oxide (CeO₂), and zinc oxide (ZnO) have shown significant promise for the adsorption and decomposition of organophosphonates. acs.orgosti.gov The high surface area and reactive sites on these nanomaterials facilitate the hydrolysis of the P-O-C bond in phosphonate esters. acs.orgosti.gov For example, the decomposition of dimethyl methylphosphonate (DMMP) has been extensively studied on various metal oxides, revealing that surface chemistry plays a crucial role in the degradation mechanism. osti.govosti.gov
Zeolites: Zeolites are crystalline, microporous aluminosilicates with a well-defined structure, making them effective adsorbents. youtube.com Their high ion-exchange capacity and large internal surface area allow them to trap a variety of contaminants. mdpi.comnih.gov The adsorption capacity of zeolites for organophosphates can be enhanced by modifying their surface, for instance, by impregnating them with metal oxides or functionalizing them with surfactants. mdpi.comnih.gov A study using mordenite (B1173385) (MOR) zeolite and its nanocomposites with copper oxide and silver oxide showed effective adsorption of the chemical warfare agent simulants DMMP and 2-chloroethyl ethyl sulfide (B99878) (CEES). researchgate.netresearchgate.net The interaction between trimethyl phosphate (B84403) (TMP), another organophosphate, and NaX zeolite leads to nucleophilic substitution and subsequent hydrolysis reactions. uoc.gr
| Sorbent Material | Target Simulant | Mechanism/Key Finding | Reference(s) |
| Aluminum Oxide (Al₂O₃) | Phosphonate Esters | Facilitates decomposition on the surface. | acs.org |
| Cerium Oxide (CeO₂) | Dimethyl Methylphosphonate (DMMP) | Promotes reactive adsorption and decomposition. | osti.gov |
| NaX Zeolite | Trimethyl Phosphate (TMP) | Adsorption followed by nucleophilic substitution and hydrolysis. | uoc.gr |
| Mordenite (MOR) Zeolite & Nanocomposites | DMMP & CEES | Effective adsorption of nerve and blistering agent simulants. | researchgate.netresearchgate.net |
| Modified Zeolites (FeNaY, FeY) | Organophosphorus Pesticides | Modification with iron enhanced adsorption capabilities compared to unmodified zeolites. | mdpi.com |
This table is based on data for organophosphonate simulants and pesticides to illustrate the principles of adsorption and reactive sorption.
Advanced Oxidation Processes (AOPs) for this compound Degradation
Bioremediation Potential and Microbial Degradation for Organophosphonates
Bioremediation is an environmentally friendly and cost-effective strategy that utilizes microorganisms (like bacteria and fungi) or their enzymes to degrade or transform pollutants into less harmful substances. nih.govmdpi.com The biodegradation of organophosphorus compounds is a key mechanism preventing their accumulation in the environment. biotechrep.ir
The primary mechanism for the microbial detoxification of organophosphonates is enzymatic hydrolysis. A class of enzymes known as organophosphorus hydrolases (OPH) or phosphotriesterases (PTEs) can effectively catalyze the cleavage of the phosphoester bonds (P-O, P-F, P-S, or P-CN) found in these compounds. mdpi.combiotechrep.ir This hydrolysis reaction typically results in a significant reduction in the toxicity of the parent compound. biotechrep.ir
Numerous bacterial species have been isolated from contaminated soils and wastewater that exhibit the ability to degrade organophosphate pesticides. biotechrep.irkoreascience.kr These microbes can utilize the organophosphonates as a source of carbon, phosphorus, or energy. researchgate.net While much of the research has focused on pesticides like chlorpyrifos, parathion, and diazinon (B1670403), the enzymatic pathways are relevant for a broad range of organophosphorus structures. koreascience.kr
Cell-free enzyme systems are also being explored as an alternative to using live, genetically modified organisms, which may face regulatory hurdles for environmental release. nih.gov Purified enzymes can offer higher degradation efficiency and can operate under a wider range of environmental conditions. mdpi.com For example, an enzyme variant called OpdA, derived from Agrobacterium radiobacter, is used commercially to remediate water contaminated with pesticides. mdpi.com
Development of Integrated Remediation Systems and Engineering Considerations
Integrated systems typically leverage a combination of physical, chemical, and biological processes. A common strategy involves an initial physical or chemical treatment to reduce the bulk concentration of the contaminant, followed by a biological polishing step to address residual contamination. The selection and sequencing of these technologies are dictated by the specific characteristics of the contaminated matrix (e.g., soil, water, equipment surfaces), the concentration of the contaminant, and the desired remediation endpoints.
Research into the decontamination of organophosphorus compounds, including chemical warfare agent simulants structurally related to this compound, has highlighted several promising integrated approaches. For instance, a two-stage process involving initial solvent extraction followed by catalytic decomposition has been evaluated for the decontamination of sensitive equipment. biotechrep.ir In this approach, an organic solvent like methanol (B129727) is used to extract the organophosphorus compound from the contaminated surface, after which a solid-supported catalyst is employed to decompose the extracted compound. biotechrep.ir This method separates the extraction and destruction steps, allowing for optimization of each.
Another integrated strategy involves the combination of chemical hydrolysis and biodegradation. oup.comnih.gov The initial chemical hydrolysis, which can be enhanced by elevated temperatures or the use of catalysts, breaks down the primary contaminant into less complex and often less toxic intermediates. oup.comnih.gov These intermediates may then be more amenable to subsequent biodegradation by specific microbial consortia or enzymes. oup.comnih.gov
The engineering of these integrated systems involves several critical considerations:
System Design and Configuration: The physical layout of the system must be optimized for the specific application. This includes the design of reactors, mixing systems, and delivery mechanisms for chemical or biological agents. For in-situ applications, the design must account for the hydrogeological properties of the subsurface to ensure effective delivery and contact between the remedial agents and the contaminant. dtu.dk
Operational Parameters: The performance of each component of the integrated system is highly dependent on operational parameters such as temperature, pH, reactant concentrations, and residence time. For example, the hydrolysis of dimethyl methylphosphonate (DMMP), a simulant for nerve agents, in hot-compressed water has been shown to follow pseudo-first-order reaction kinetics, with the rate being highly temperature-dependent. acs.org
Mass Transfer Limitations: In many remediation scenarios, the rate of decontamination is limited by the transfer of the contaminant from the contaminated matrix to the reactive phase. Engineering solutions to overcome these limitations can include the use of surfactants, co-solvents, or advanced mixing techniques.
Monitoring and Control: An effective integrated remediation system requires a robust monitoring and control strategy to track the progress of the decontamination process and to adjust operational parameters as needed. This can involve real-time sensors for key parameters and analytical methods for measuring contaminant and degradation product concentrations.
The development of novel materials has also been a key focus in advancing integrated remediation systems. For example, metal-organic frameworks (MOFs) have been investigated for their ability to both adsorb and catalytically degrade organophosphorus compounds. mdpi.comresearchgate.net These materials can be incorporated into various system configurations, such as packed-bed reactors or reactive barriers. Similarly, the use of peelable nanocomposite films offers an innovative approach to decontamination, where a film containing reactive nanoparticles is applied to a contaminated surface. mdpi.com The film serves to entrap and degrade the contaminant, after which it can be easily removed for disposal. mdpi.com
The following tables present research findings on the degradation of organophosphorus compounds using integrated or multi-stage approaches, providing insights into the potential efficacy of such systems for the remediation of this compound.
| System Type | Target Compound | Key Components | Key Findings | Reference |
| Two-Stage Decontamination | Organophosphorus Pesticides (e.g., Diazinon, Paraoxon) | 1. Methanol Extraction2. Catalytic Methanolysis (Palladium or Ytterbium-based catalysts) | High extraction efficiency from various materials. Complete catalytic destruction of diazinon within 30 seconds and paraoxon (B1678428) within 60 minutes. | biotechrep.ir |
| Photocatalytic Decomposition | Dimethyl methylphosphonate (DMMP) | Ultrathin-film Titania (TiO2) Photocatalytic Light Absorber | Significantly boosted photocatalytic activity compared to benchmark catalysts. Decomposition kinetics fit the Langmuir-Hinshelwood model. | nih.gov |
| Integrated Chemical & Biological | Trichloroethene (TCE) | 1. In-situ Chemical Reduction (Sulfidated micron-scale zero-valent iron)2. Enhanced Reductive Dechlorination (Electron donor substrates) | Achieved an 85% reduction in high TCE concentrations over 12 months, demonstrating the effectiveness of combining abiotic and biotic processes. | acs.org |
| Enzymatic Decontamination | Nerve Agents (Soman, VX) | Engineered Phosphotriesterases (PTEs) in solution | Decontamination of 97.6% of soman (B1219632) and 99.4% of VX from contaminated surfaces within 15 minutes. | mdpi.com |
| Peelable Nanocomposite Film | Dimethyl methylphosphonate (DMMP) | Polyvinyl alcohol (PVA)/Glycerol (GLY) film with Bentonite-supported Nanoparticles (Cu, TiO2, Ag) | Achieved a decontamination factor of 99.97% for DMMP, with the film entrapping the hazardous material and its degradation products. | mdpi.com |
Regulatory Framework and Environmental Monitoring Implications
Global Environmental Contamination Status and Surveillance Needs
Specific data on the global environmental contamination status of Bis(2-chloroethyl) methylphosphonate (B1257008) is not widely available in public literature. However, the environmental behavior of structurally similar organophosphorus compounds, particularly other methylphosphonates, highlights the potential for environmental persistence and necessitates surveillance.
A notable analogue is Diisopropyl Methylphosphonate (DIMP), a chemical by-product from the manufacturing of the nerve agent Sarin. nih.gov DIMP has been detected in soil and groundwater at specific, highly controlled locations such as the Rocky Mountain Arsenal (RMA) in the United States. nih.gov In 1974, DIMP was measured in the groundwater at RMA with concentrations ranging from 0.5 to 44,000 parts per billion (ppb). nih.gov More recent sampling in 1995 showed concentrations between <0.110 ppb and 965 ppb. nih.gov Soil samples from the same location in 1989 contained DIMP levels from approximately 50 to 240 ppb. nih.gov Studies indicate that DIMP does not break down rapidly in the environment and can persist in water and soil for years. nih.gov
The degradation of compounds like DIMP in aqueous solutions has been studied using methods such as ultrasonic irradiation, which follows first-order kinetics. ichem.mdresearchgate.net The efficiency of this degradation is influenced by factors like pH, initial concentration, and the presence of additives. ichem.mdresearchgate.net Another key degradation product of many organophosphorus compounds is Methylphosphonic acid (MPn), which is suspected to play a significant role in aquatic phosphorus cycles; methods for its detection in river and coastal waters have been developed, with concentrations in the low µg/L range found in the German Baltic Sea coastal area. nih.gov
Given the chemical structure of Bis(2-chloroethyl) methylphosphonate, which combines features of organophosphate flame retardants and chemical agent precursors, there is a clear need for surveillance. Its potential use and disposal could lead to environmental release. The lack of widespread monitoring data for this compound itself makes it an emerging compound of interest for environmental monitoring programs, particularly in areas with historical or current industrial activities involving organophosphorus chemistry.
Monitoring Strategies for this compound in Environmental Samples (e.g., Groundwater)
Effective monitoring strategies for this compound in environmental samples like groundwater can be designed based on established analytical methods for similar organophosphorus compounds. Key techniques involve gas chromatography (GC) coupled with various detectors.
For related compounds like Diisopropyl Methylphosphonate (DIMP), water samples are typically prepared using liquid-liquid extraction with a solvent such as chloroform (B151607) or methylene (B1212753) chloride. cdc.govdtic.mil The extract is then dried, concentrated, and analyzed by GC. cdc.gov Common detectors include Flame Ionization Detection (FID) or Flame Photometric Detection (FPD), the latter being particularly sensitive to phosphorus-containing compounds. cdc.gov For increased specificity and confirmation, Mass Spectrometry (MS) is the preferred method. mdpi.com A reported detection limit for DIMP in water using GC analysis is 9.05 µg/L. cdc.govdtic.mil
For compounds that are highly water-soluble and difficult to extract, direct aqueous injection is a viable alternative. EPA Method 8430, developed for Bis(2-chloroethyl) ether and its hydrolysis products, uses direct injection of a filtered water sample into a GC equipped with a Fourier Transform Infrared (FT-IR) detector. epa.gov This approach is suitable for thermally stable, non-extractable compounds and avoids solvent extraction steps. epa.gov
Furthermore, monitoring for potential degradation products is crucial. A key breakdown product could be Methylphosphonic acid (MPn). An effective method for analyzing MPn in water involves solid-phase extraction (SPE) to concentrate the analyte from the sample, followed by derivatization to make it volatile enough for GC-MS analysis. nih.gov This method has been successfully applied to river and coastal water samples. nih.gov
A comprehensive monitoring strategy for this compound in groundwater would therefore include:
Sample Collection and Preservation: Samples should be collected in glass bottles, stored at approximately 4°C, and protected from light. epa.gov
Sample Preparation: Filtration of the water sample through a 0.45-µm filter. epa.gov Depending on the target concentration and matrix, either direct aqueous injection or solvent extraction followed by concentration would be employed. cdc.govepa.gov
Instrumental Analysis: Analysis primarily using GC-MS for definitive identification and quantification. GC-FPD could be used as a sensitive screening tool.
Table 1: Monitoring Techniques for Related Organophosphorus Compounds in Environmental Samples
| Compound | Sample Type | Analytical Method | Extraction/Preparation | Reported Detection Limit | Reference |
|---|---|---|---|---|---|
| Diisopropyl Methylphosphonate (DIMP) | Water | GC with FID or FPD | Solvent extraction (chloroform or methylene chloride) | 9.05 µg/L | cdc.govdtic.mil |
| Diisopropyl Methylphosphonate (DIMP) | Air | Ion Mobility Spectrometry (IMS) | Dynamic vapor generation | 0.24 ppbv | mdpi.com |
| Bis(2-chloroethyl) ether (BCEE) | Water | Direct Aqueous Injection GC/FT-IR (EPA Method 8430) | Filtration (0.45-µm) | 46 ng (Minimum Identifiable Quantity) | epa.gov |
| Methylphosphonic acid (MPn) | River/Coastal Water | GC-MS | Solid-Phase Extraction (SPE) and Derivatization | Not specified; low µg/L concentrations detected | nih.gov |
Relevance to International Chemical Control Conventions and Verification Regimes (e.g., Chemical Weapons Convention)
This compound is directly relevant to international chemical control conventions due to its chemical structure. Specifically, it falls under the purview of the Organisation for the Prohibition of Chemical Weapons (OPCW), which oversees the Chemical Weapons Convention (CWC).
The CWC categorizes certain toxic chemicals and their precursors into three lists, known as Schedules 1, 2, and 3. cwc.gov this compound is classified as a Schedule 2 chemical. This classification is not based on its individual listing but on its inclusion in a specific family of chemicals. opcw.orgcwc.govwarwick.ac.uk Part B of Schedule 2, which covers precursors, includes: "Chemicals, except for those listed in Schedule 1, containing a phosphorus atom to which is bonded one methyl, ethyl or propyl (normal or iso) group but not further carbon atoms." opcw.orgcwc.govwarwick.ac.uk this compound contains a phosphorus atom bonded to a methyl group, placing it squarely within this definition. opcw.orgcwc.govwarwick.ac.uk Examples of other chemicals in this category include Methylphosphonyl dichloride and Dimethyl methylphosphonate. opcw.orgcwc.gov
The implications of this Schedule 2 classification are significant for state parties to the CWC:
Declarations: Facilities that produce, process, or consume Schedule 2 chemicals above certain thresholds must submit annual declarations to their national authority. service.gov.uk The declaration threshold for producing, processing, or consuming a Schedule 2B chemical like those in the methylphosphonate family is 10 tonnes per calendar year. service.gov.uk
Verification: Sites that exceed higher "verification" thresholds are subject to routine inspection by the OPCW to ensure that activities are for purposes not prohibited by the convention. service.gov.ukwikipedia.org
Trade Restrictions: The CWC prohibits the transfer of Schedule 2 chemicals to states that are not party to the Convention. wikipedia.orgmfat.govt.nz
Therefore, any production or significant use of this compound is subject to a stringent international verification regime to prevent its potential diversion for illicit purposes.
Table 2: Chemical Weapons Convention (CWC) Schedule 2B Precursor Information
| Chemical Family/Compound | CWC Schedule | Defining Characteristic | Examples | Regulatory Implications | Reference |
|---|---|---|---|---|---|
| Methylphosphonates | Schedule 2, Part B, Item 4 | Contains a phosphorus atom bonded to one methyl, ethyl, or propyl group, but no further carbon atoms. | Dimethyl methylphosphonate, Methylphosphonyl dichloride, This compound | Annual declarations required for production/processing/consumption >10 tonnes; Export to non-CWC states is prohibited. | opcw.orgcwc.govservice.gov.uk |
| Thiodiglycol | Schedule 2, Part B, Item 13 | Precursor to sulfur mustards. | Bis(2-hydroxyethyl)sulfide | Same as above. | opcw.orgwikipedia.org |
| Pinacolyl alcohol | Schedule 2, Part B, Item 14 | Precursor to Soman (B1219632) nerve agent. | 3,3-Dimethylbutan-2-ol | Same as above. | opcw.orgwikipedia.org |
Future Research Directions and Persistent Challenges
Comprehensive Elucidation of Long-Term Environmental and Health Impacts
A significant hurdle in the risk assessment of Bis(2-chloroethyl) methylphosphonate (B1257008) is the lack of comprehensive data on its long-term environmental and health effects. Organophosphorus flame retardants (OPFRs) as a class are known to be pseudo-persistent, entering the environment through leaching and volatilization from consumer products. mdpi.com Their presence has been detected globally in various environmental matrices, including air, water, soil, and biota. mdpi.comnih.gov
Concerns regarding OPFRs stem from their association with a range of adverse health outcomes, including potential carcinogenicity, neurotoxicity, endocrine disruption, and reproductive toxicity. mdpi.commdpi.comnih.gov However, toxicity can vary significantly between different OPFRs. For instance, studies on related chlorinated OPFRs like TCEP and TDCPP have indicated potential neurotoxic and carcinogenic effects. mdpi.commdpi.com The presence of the chloroethyl groups in Bis(2-chloroethyl) methylphosphonate warrants a thorough investigation into similar toxicological endpoints.
Future research must prioritize long-term, low-dose exposure studies to understand the chronic impacts on both ecosystems and human health. This includes multi-generational studies on various organisms to assess reproductive and developmental effects, as well as epidemiological studies in human populations with potential exposure. A critical challenge will be to distinguish the effects of individual compounds like this compound from the complex mixture of OPFRs to which organisms and humans are typically exposed.
Development of Predictive Models for Environmental Fate and Toxicological Outcomes
Given the sheer number of chemical compounds in commerce, a case-by-case experimental evaluation of long-term effects is often impractical. portlandpress.com This is where predictive modeling becomes an indispensable tool. Quantitative Structure-Activity Relationship (QSAR) models, which correlate the chemical structure of a molecule with its physicochemical properties and biological activities, offer a promising avenue for forecasting the behavior of data-poor compounds like this compound. portlandpress.comresearchgate.netccspublishing.org.cn
Researchers have begun developing QSAR models to predict the toxicity and environmental fate of various OPFRs. mdpi.comportlandpress.comccspublishing.org.cn These models can help estimate properties such as persistence, bioaccumulation potential, and toxicity. For example, models have been constructed to predict the biodegradation and photodegradation of OPFRs, identifying molecular features that influence their environmental persistence. mdpi.com Similarly, QSAR models for predicting acute toxicity have shown good predictive capabilities for some organophosphates. researchgate.net
A key challenge is the development and validation of robust QSAR models specifically for phosphonates. This requires a larger dataset of experimentally determined properties for a diverse set of these compounds. Future efforts should focus on:
Expanding Databases: Generating high-quality experimental data on the environmental fate and toxicity of a wider range of organophosphonates.
Model Refinement: Improving the algorithms and descriptors used in QSAR models to enhance their predictive accuracy for complex toxicological endpoints. portlandpress.com
Fugacity Models: Utilizing fate and transport models, such as fugacity models, to predict the distribution of these chemicals across different environmental compartments like air, water, and soil. nih.govresearchgate.netnih.govresearchgate.net
Advancements in Remediation Technologies for Persistent Organophosphonates in Complex Matrices
The persistence of organophosphonates in the environment necessitates the development of effective remediation technologies. nih.gov These compounds can contaminate soil and water, posing a long-term risk to ecosystems. nih.govresearchgate.net Several approaches are being explored for the decontamination of organophosphate-polluted environments.
Advanced Oxidation Processes (AOPs) have shown promise in degrading persistent organic pollutants. fiu.eduresearchgate.netresearchgate.netcecoenviro.com These technologies utilize highly reactive species, such as hydroxyl radicals, to break down complex organic molecules into simpler, less toxic substances. fiu.edumdpi.com Studies on related compounds like TCEP have demonstrated that AOPs, including photocatalysis and sonolysis, can effectively degrade the chemical. fiu.edu Microwave-activated persulfate oxidation is another AOP that has proven effective against organophosphorus pesticides in soil. nih.gov
Bioremediation offers a more environmentally friendly approach, using microorganisms or their enzymes to break down pollutants. nih.govresearchgate.net Several bacterial strains have been identified that can hydrolyze and degrade organophosphorus compounds. nih.gov White-rot fungi have also demonstrated the ability to degrade chlorinated OPFRs like TCEP and TCPP through oxidative and reductive dehalogenation pathways. nih.govuab.cat
Persistent challenges in remediation include:
Complex Matrices: The effectiveness of remediation can be hindered by the complexity of the environmental matrix, such as soil with high organic matter content. nih.gov
Transformation Products: Degradation processes can sometimes lead to the formation of intermediate transformation products that may themselves be toxic. nih.govresearchgate.net
Cost and Scalability: Developing cost-effective and scalable remediation technologies for widespread contamination remains a significant hurdle.
Future research should focus on optimizing existing technologies, exploring synergistic combinations of different remediation methods (e.g., soil washing coupled with AOPs), and investigating the microbial pathways for the degradation of phosphonates to ensure complete mineralization. researchgate.net
Standardization of Analytical Methods for Global Monitoring and Inter-laboratory Comparability
Effective global monitoring of this compound and other emerging contaminants is contingent upon the availability of standardized and reliable analytical methods. The analysis of OPFRs is often challenging due to their diverse physicochemical properties and the potential for background contamination in laboratory environments. researchgate.netvjs.ac.vn
Currently, methods such as gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are commonly used for the detection of OPFRs in various environmental and biological samples. nih.gov However, the lack of certified reference materials and standardized protocols can lead to variability in results between different laboratories.
Inter-laboratory comparison studies are crucial for ensuring the quality and comparability of data generated worldwide. researchgate.netwur.nl These studies help to identify analytical discrepancies, improve laboratory performance, and validate analytical methods. The first global interlaboratory study on OPFRs highlighted the challenges, particularly with background contamination, and provided recommendations for improving data quality. wur.nl
Future directions in this area must include:
Development of certified reference materials for a broader range of OPFRs, including phosphonates.
Establishment of standardized analytical protocols for different matrices (air, water, soil, dust, biological tissues).
Regular organization of international inter-laboratory proficiency tests to ensure ongoing quality assurance and control in monitoring programs. nih.govfrontiersin.org
Q & A
Chemical Identification and Structural Confirmation
Q : What analytical methods are recommended to confirm the identity and purity of Bis(2-chloroethyl) methylphosphonate? A :
- Nuclear Magnetic Resonance (NMR) : Use ¹H, ¹³C, and ³¹P NMR to confirm the ester linkage, methyl group, and chloroethyl substituents. For example, the ³¹P NMR signal typically appears near δ 25–30 ppm for phosphonate esters.
- Gas Chromatography-Mass Spectrometry (GC-MS) : Compare retention times and fragmentation patterns with reference standards. The molecular ion peak (m/z 228) should correspond to C5H11Cl2O3P.
- Elemental Analysis : Verify the molecular formula (C5H11Cl2O3P) through combustion analysis.
| Key Identifiers | Values |
|---|---|
| CAS RN | 2799-58-8 |
| Molecular Formula | C5H11Cl2O3P |
| IUPAC Name | O,O-Bis(2-chloroethyl) methylphosphonate |
Stability and Reactivity Under Hydrolytic Conditions
Q : How does the hydrolysis rate of this compound vary with pH, and what mechanistic insights can be derived? A :
- Experimental Design : Conduct accelerated hydrolysis studies at pH 2, 7, and 12 at 25–60°C. Monitor degradation via HPLC or LC-MS.
- Mechanism : The chloroethyl groups undergo nucleophilic substitution (SN2), with faster degradation under alkaline conditions due to hydroxide ion attack. Activation energy (Ea) can be calculated using the Arrhenius equation.
- Data Interpretation : Compare half-lives (t₁/₂) across pH levels. For example, t₁/₂ may decrease from >30 days (pH 2) to <24 hours (pH 12) .
Detection in Complex Matrices for Forensic Applications
Q : What advanced techniques enable trace detection of this compound in environmental or biological samples? A :
- Membrane Inlet Mass Spectrometry (MIMS) : Direct analysis of volatile phosphonates with detection limits <1 ppb. Calibrate using simulants like dimethyl methylphosphonate (DMMP) .
- Surface-Enhanced Raman Spectroscopy (SERS) : Functionalize nanoparticles to enhance sensitivity for in-field detection.
- Validation : Cross-validate results with GC-MS/MS to rule out matrix interference .
Environmental Fate and Partitioning Behavior
Q : How can researchers predict the environmental partitioning of this compound? A :
- Computational Modeling : Use EPI Suite to estimate log Kow (octanol-water coefficient) and biodegradation potential. Predicted log Kow ≈ 1.5 suggests moderate hydrophilicity.
- Experimental Studies : Measure soil adsorption coefficients (Kd) via batch equilibrium tests. Correlate with organic carbon content (Koc).
- Degradation Pathways : Identify photolysis products using UV irradiation experiments and high-resolution mass spectrometry .
Resolving Contradictions in Decomposition Kinetics
Q : How should researchers address discrepancies in reported decomposition rates across studies? A :
- Variable Control : Standardize parameters (e.g., ionic strength, temperature, solvent purity).
- Isotopic Labeling : Use ¹⁸O-labeled water to track hydrolysis pathways and confirm reaction mechanisms.
- Statistical Analysis : Apply multivariate regression to isolate confounding factors (e.g., catalytic impurities) .
Role as a Simulant in Chemical Warfare Agent (CWA) Research
Q : Why is this compound used as a simulant, and what limitations exist? A :
- Rationale : Structural analogs like DMMP and CEES mimic nerve agents (e.g., sarin) but with lower toxicity. Useful for testing detection systems or protective materials .
- Limitations : Differences in vapor pressure (e.g., DMMP: 0.12 mmHg at 25°C vs. This compound: ~0.05 mmHg) may affect sensor calibration. Validate with threat-level agents post-screening .
Advanced Synthesis and Byproduct Profiling
Q : What strategies optimize the synthesis of this compound while minimizing toxic byproducts? A :
- Reaction Optimization : Use methylphosphonic dichloride and 2-chloroethanol in anhydrous conditions. Monitor intermediates via in-situ FTIR.
- Byproduct Analysis : Identify chloroethyl phosphonic acid impurities via ³¹P NMR. Purify via fractional distillation (bp ~150–160°C under vacuum).
- Scalability : Ensure stoichiometric excess of 2-chloroethanol to drive esterification to completion .
Interaction with Biological Systems
Q : What in vitro models are suitable for assessing the cytotoxicity of this compound? A :
- Cell-Based Assays : Use human keratinocyte (HaCaT) or lung epithelial (A549) cell lines. Measure IC50 via MTT assay after 24–48 hr exposure.
- Mechanistic Studies : Evaluate oxidative stress markers (e.g., glutathione depletion) and apoptosis pathways (caspase-3 activation).
- Comparative Data : Benchmark against DMMP to contextualize toxicity thresholds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
